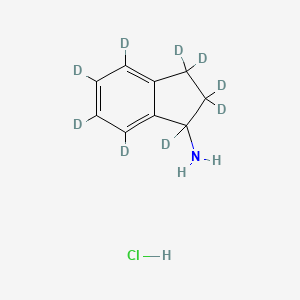
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride: is a deuterated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride typically involves multiple steps:
Deuteration of Indene: Indene is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Amination: The deuterated indene undergoes amination, where an amine group is introduced at the 1-position.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve:
Catalytic Deuteration: Using a deuterium gas and a suitable catalyst to achieve high levels of deuteration.
Continuous Flow Reactors: For the amination step to ensure consistent quality and yield.
Crystallization: To purify the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, Acyl chlorides.
Major Products
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated hydrocarbons.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems due to the presence of deuterium.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs which may have improved metabolic stability.
Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism by which 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride exerts its effects involves:
Molecular Targets: The amine group can interact with various biological targets, including enzymes and receptors.
Pathways: Deuterium substitution can alter the metabolic pathways, potentially leading to slower metabolism and longer duration of action.
Comparison with Similar Compounds
Similar Compounds
Indene: The non-deuterated parent compound.
Deuterated Benzene: Another deuterated aromatic compound.
Deuterated Toluene: A deuterated derivative of toluene.
Uniqueness
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride is unique due to:
High Level of Deuteration: Provides distinct advantages in NMR spectroscopy and metabolic studies.
Specific Amination: The presence of the amine group at the 1-position offers unique reactivity and potential biological activity.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
1,2,2,3,3,4,5,6,7-nonadeuterioinden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/i1D,2D,3D,4D,5D2,6D2,9D; |
InChI Key |
RHAAGWRBIVCBSY-AFPZDCKGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(C(C2([2H])N)([2H])[2H])([2H])[2H])[2H])[2H].Cl |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



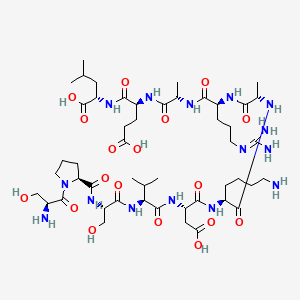
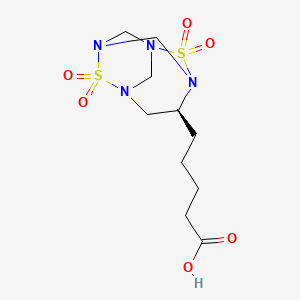

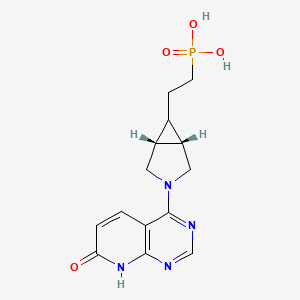
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
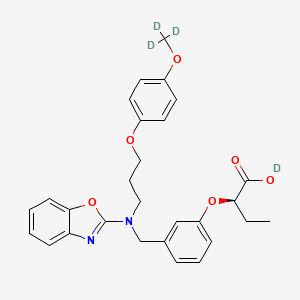
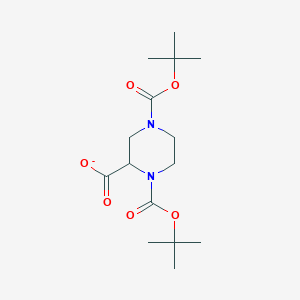
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)

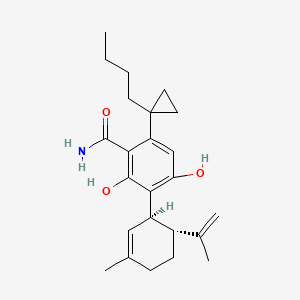
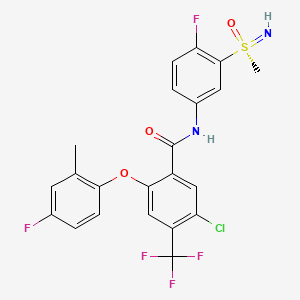
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)

